6-Bromo-4-chloronicotinonitrile
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Overview
Description
6-Bromo-4-chloronicotinonitrile is an organic compound with the molecular formula C₆H₂BrClN₂ and a molecular weight of 217.45 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of bromine and chlorine atoms on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the bromination and chlorination of nicotinonitrile under controlled conditions. The process may involve the use of bromine and chlorine reagents in the presence of a catalyst to achieve the desired substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound often relies on scalable and robust synthetic routes. These methods ensure high yield and purity of the compound. The process involves multiple steps, including the initial halogenation of nicotinonitrile, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form biaryl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound with the pyridine ring of this compound linked to another aromatic ring .
Scientific Research Applications
6-Bromo-4-chloronicotinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloronicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: A precursor to 6-Bromo-4-chloronicotinonitrile, with a simpler structure lacking the halogen substitutions.
5-Bromo-6-chloronicotinonitrile: A similar compound with the bromine and chlorine atoms in different positions on the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications compared to its analogs .
Properties
IUPAC Name |
6-bromo-4-chloropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVSQVFRVJAIGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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